Benzoyl-dl-phenylalanine

Description

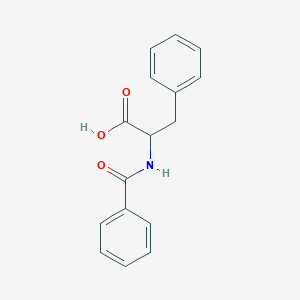

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKISZUVEBESJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311364 | |

| Record name | N-Benzoyl-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2901-76-0, 93059-41-7, 2566-22-5 | |

| Record name | N-Benzoyl-DL-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2901-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2901-76-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC167264 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118532 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzoyl-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzoyl-DL-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of N-Benzoyl-DL-phenylalanine

Abstract: This technical guide provides a comprehensive overview of the chemical properties of N-Benzoyl-DL-phenylalanine (Bz-DL-Phe-OH), a critical derivative of the amino acid phenylalanine. Designed for researchers, scientists, and professionals in drug development and cosmetic science, this document delves into the structural, physical, spectroscopic, and chemical stability characteristics of the compound. We present field-proven methodologies for its synthesis, purification, and analysis, underpinned by a framework of scientific integrity. This guide aims to serve as an essential resource, explaining not just the "what" but the "why" behind its chemical behavior and the experimental choices for its characterization.

Introduction: The Scientific Significance of N-Benzoyl-DL-phenylalanine

N-Benzoyl-DL-phenylalanine is a synthetic amino acid derivative where the amino group of the racemic mixture of phenylalanine is acylated with a benzoyl group. This structural modification imparts unique physicochemical properties that distinguish it from its parent amino acid, making it a compound of interest in diverse scientific fields. The introduction of the benzoyl moiety increases the molecule's hydrophobicity and steric bulk, influencing its solubility, stability, and intermolecular interactions.

In the pharmaceutical and cosmetic industries, Bz-DL-Phe-OH is recognized for a range of applications. It serves as an intermediate in peptide synthesis and the development of novel therapeutic agents, with research suggesting its potential in modulating pain perception and enzyme inhibition.[1][2] In cosmetics, it is utilized in anti-aging and skin-lightening formulations, where it is believed to inhibit the enzyme tyrosinase, a key player in melanin production.[3]

This guide provides an in-depth exploration of the core chemical properties that are fundamental to the application and understanding of N-Benzoyl-DL-phenylalanine.

Molecular Structure and Physicochemical Properties

The fundamental behavior of a compound is dictated by its structure. N-Benzoyl-DL-phenylalanine is a chiral molecule, existing as a racemic mixture of N-Benzoyl-D-phenylalanine and N-Benzoyl-L-phenylalanine. The structure consists of a central alpha-carbon bonded to a hydrogen, a carboxylic acid group, a benzyl side chain, and a benzamide group.

A 2000 study in the Journal of Peptide Research detailed the crystal structure of the DL form, revealing that it crystallizes in a monoclinic system with a P21/c space group. This crystalline arrangement is stabilized by intermolecular hydrogen bonding, which significantly influences its physical properties like melting point and solubility.[1]

Caption: Figure 1: 2D Representation of N-Benzoyl-DL-phenylalanine.

Summary of Physicochemical Data

The key physicochemical properties of N-Benzoyl-DL-phenylalanine are summarized below for quick reference. These values are critical for experimental design, from selecting appropriate solvents for reactions to setting parameters for analytical methods.

| Property | Value | Source(s) |

| CAS Number | 2901-76-0 | [3] |

| Molecular Formula | C₁₆H₁₅NO₃ | [4][5] |

| Molecular Weight | 269.30 g/mol | [4][5] |

| Appearance | White to off-white powder or crystalline solid | [3][4][5] |

| Melting Point | 185.7 - 190.8 °C (range); ~187 °C (specific) | [3] |

| Water Solubility | 0.85 g/L (at 25.1 °C) | |

| Solubility (Qualitative) | Limited solubility in water; Soluble in methanol, ethanol, and acetone. | [5] |

| Predicted pKa | 3.80 ± 0.10 | |

| Storage | Store at 0-8 °C or sealed in a dry, room-temperature environment. | [3] |

Spectroscopic Profile

Spectroscopic analysis provides a molecular fingerprint, essential for identity confirmation and structural elucidation. The following sections detail the expected spectroscopic data for N-Benzoyl-DL-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For N-Benzoyl-DL-phenylalanine, both ¹H and ¹³C NMR are used for routine characterization.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms.

-

Aromatic Protons (δ 7.2-7.9 ppm): The ten protons on the two phenyl rings (one from the benzoyl group and one from the phenylalanine side chain) will appear in this region as complex multiplets.

-

Amide Proton (δ ~8.5-9.0 ppm): The N-H proton of the amide linkage typically appears as a doublet, coupled to the adjacent alpha-proton. Its chemical shift can be concentration and solvent-dependent.

-

Alpha-Proton (δ ~4.5-5.0 ppm): The single proton on the chiral alpha-carbon (Cα-H) will appear as a multiplet due to coupling with the amide proton and the beta-protons.

-

Beta-Protons (δ ~3.2-3.5 ppm): The two diastereotopic protons of the methylene group (Cβ-H₂) in the phenylalanine side chain will appear as a multiplet.

-

Carboxylic Acid Proton (δ >10 ppm): The acidic proton of the COOH group is often broad and may exchange with trace water in the solvent, sometimes making it difficult to observe.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon skeleton.

-

Carbonyl Carbons (δ ~167-175 ppm): Two distinct signals are expected in the downfield region, corresponding to the carboxylic acid carbon and the amide carbonyl carbon.

-

Aromatic Carbons (δ ~127-135 ppm): Multiple signals will be present for the carbons of the two aromatic rings.

-

Alpha-Carbon (δ ~55 ppm): The signal for the chiral alpha-carbon.

-

Beta-Carbon (δ ~38 ppm): The signal for the methylene carbon of the side chain.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

N-H Stretch (Amide): A sharp to medium peak around 3300 cm⁻¹.

-

C-H Stretches (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=O Stretch (Amide I Band): A very strong, sharp peak around 1630-1660 cm⁻¹.

-

N-H Bend (Amide II Band): A strong peak around 1520-1550 cm⁻¹.

-

C=C Stretches (Aromatic): Medium intensity peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI), N-Benzoyl-DL-phenylalanine will readily form a deprotonated molecule [M-H]⁻ at m/z 268.3 in negative ion mode or a protonated molecule [M+H]⁺ at m/z 270.3 in positive ion mode. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, including the loss of the carboxylic acid group (CO₂H), cleavage of the amide bond, and fragmentation of the phenylalanine side chain.

Chemical Reactivity and Stability Profile

Understanding the stability and reactivity of N-Benzoyl-DL-phenylalanine is paramount for its application in drug formulation and synthesis. The molecule possesses two primary reactive centers: the carboxylic acid group and the amide linkage.

Hydrolytic Stability

The amide bond is susceptible to hydrolysis under both acidic and basic conditions, yielding benzoic acid and phenylalanine.

-

Acidic Conditions: Hydrolysis is typically slower and requires harsh conditions (e.g., strong acid and elevated temperature). The reaction proceeds via protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water.

-

Basic Conditions: Base-catalyzed hydrolysis is generally more facile. The hydroxide ion directly attacks the amide carbonyl carbon, leading to the cleavage of the C-N bond.

A comprehensive stability study, often termed a "forced degradation" study, is essential during drug development to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7]

Reactivity of Functional Groups

-

Carboxylic Acid: The -COOH group can undergo standard reactions such as esterification (with an alcohol under acidic conditions) or conversion to an acid chloride (e.g., with thionyl chloride), which can then be used for further derivatization.

-

Amide Group: The amide bond is relatively stable but can be cleaved as described above. The N-H proton is weakly acidic.

-

Aromatic Rings: The two phenyl rings can undergo electrophilic aromatic substitution, although the reaction conditions must be carefully chosen to avoid side reactions at the other functional groups.

Experimental Protocols

This section provides standardized, step-by-step methodologies for the synthesis, purification, and analysis of N-Benzoyl-DL-phenylalanine, designed to be reproducible in a standard research laboratory.

Synthesis via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic and reliable method for the N-acylation of amino acids.[1][4] It involves the reaction of an amine with an acyl chloride in a two-phase system with an aqueous base.

Caption: Figure 2: Workflow for the synthesis of Bz-DL-Phe-OH.

Protocol:

-

Preparation: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of DL-Phenylalanine in 50 mL of a 10% (w/v) aqueous sodium hydroxide solution. Cool the flask in an ice bath.

-

Reaction: While stirring vigorously, add 4.5 mL of benzoyl chloride dropwise over 15 minutes. Ensure the temperature of the reaction mixture does not exceed 10 °C.

-

Completion: After the addition is complete, remove the ice bath and continue to stir the mixture vigorously at room temperature for an additional 30 minutes. The smell of benzoyl chloride should disappear.

-

Isolation: Carefully acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of N-Benzoyl-DL-phenylalanine will form.

-

Purification: Collect the crude product by suction filtration and wash the filter cake thoroughly with cold deionized water. The product can be further purified by recrystallization.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product by removing unreacted starting materials and by-products.

-

Solvent Selection: A mixture of ethanol and water is a suitable solvent system. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

-

Procedure: Dissolve the crude, dried product in a minimum amount of hot ethanol. To the hot solution, add hot water dropwise until the solution becomes slightly turbid.

-

Crystallization: Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Analytical Characterization: Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used to determine the purity of N-Benzoyl-DL-phenylalanine and to quantify it in the presence of its degradation products.

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 230 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

This method should be able to separate the main peak of N-Benzoyl-DL-phenylalanine from potential degradants like benzoic acid and phenylalanine, making it "stability-indicating."

Protocol for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.

-

Preparation: Add an excess amount of N-Benzoyl-DL-phenylalanine to several vials, each containing a known volume (e.g., 5 mL) of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Sampling: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Separation: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Analysis: Dilute the filtered sample with a suitable solvent and analyze its concentration using a validated analytical method, such as the HPLC method described in section 5.3.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Conclusion

N-Benzoyl-DL-phenylalanine is a compound with significant utility in both research and commercial applications. Its chemical properties, governed by the interplay of its carboxylic acid, amide, and aromatic functionalities, dictate its behavior in various systems. This guide has provided a detailed examination of its structure, physicochemical characteristics, spectroscopic profile, and stability. The experimental protocols outlined herein offer robust, field-tested methods for its synthesis, purification, and analysis, providing researchers with the necessary tools to confidently work with this versatile molecule. A thorough understanding of these fundamental properties is the cornerstone of innovation in the development of new pharmaceuticals, cosmetics, and biochemical probes.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. BENZOYL-DL-PHENYLALANINE price,buy this compound - chemicalbook [chemicalbook.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. CAS 2901-76-0: N-Benzoyl-DL-phenylalanine | CymitQuimica [cymitquimica.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

An In-Depth Technical Guide to the Synthesis of N-Benzoyl-dl-phenylalanine

Introduction: The Significance of N-Acylated Amino Acids

N-Benzoyl-dl-phenylalanine is an N-acyl derivative of the amino acid phenylalanine, belonging to a class of compounds pivotal in biochemical research and pharmaceutical development.[1] Structurally, it features a benzoyl group attached to the nitrogen atom of dl-phenylalanine. This modification alters the parent amino acid's physical and chemical properties, making it a valuable tool for studying enzyme inhibition, protein interactions, and metabolic pathways.[2] Furthermore, derivatives like N-Benzoyl-dl-phenylalanine are explored for their own therapeutic potential, including roles in pain perception modulation and as components in dermatological formulations.[2]

The synthesis of this compound is a classic example of amide bond formation, a fundamental reaction in organic and medicinal chemistry. The most direct and widely employed method for this transformation is the Schotten-Baumann reaction, which provides a reliable and efficient route to N-acylated amino acids from simple, commercially available precursors.[3][4] This guide provides a comprehensive overview of the core principles, a detailed experimental protocol, and the analytical validation for the synthesis of N-Benzoyl-dl-phenylalanine.

Core Principles: The Schotten-Baumann Reaction Demystified

The Schotten-Baumann reaction, first described in 1883 by German chemists Carl Schotten and Eugen Baumann, is a robust method for synthesizing amides from amines and acid chlorides, or esters from alcohols and acid chlorides.[4][5][6] The reaction is typically conducted under biphasic conditions, utilizing an aqueous base and an organic solvent, a setup often referred to as "Schotten-Baumann conditions".[4][6]

Causality Behind Component Selection:

-

The Nucleophile (dl-Phenylalanine): The primary amino group (-NH₂) of phenylalanine acts as the nucleophile. Its lone pair of electrons initiates the attack on the electrophilic acylating agent.

-

The Acylating Agent (Benzoyl Chloride): Benzoyl chloride is a highly reactive derivative of benzoic acid. The chloride atom is an excellent leaving group, which makes the carbonyl carbon highly susceptible to nucleophilic attack.

-

The Base (Sodium Hydroxide): The aqueous base, typically sodium hydroxide (NaOH), serves two critical functions.[7] Firstly, it neutralizes the hydrochloric acid (HCl) generated as a byproduct of the reaction.[8] This is crucial because, without the base, the HCl would protonate the unreacted phenylalanine, rendering its amino group non-nucleophilic and halting the reaction. Secondly, the base helps to drive the reaction to completion by ensuring the final product is deprotonated.[5][7]

The biphasic nature of the reaction medium is advantageous as it keeps the starting materials and the final organic product primarily in the organic phase (or as a solid suspension), while the base and the neutralized HCl byproduct remain in the aqueous phase.[4]

Visualizing the Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps involve the attack of the amine on the benzoyl chloride, formation of a tetrahedral intermediate, and subsequent collapse of this intermediate to form the stable amide bond.

References

- 1. CAS 2901-76-0: N-Benzoyl-DL-phenylalanine | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Hippuric acid - Wikipedia [en.wikipedia.org]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 6. testbook.com [testbook.com]

- 7. byjus.com [byjus.com]

- 8. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

The Mechanism of Tyrosinase Inhibition by Benzoyl-dl-phenylalanine: A Technical Guide for Drug Development Professionals

Introduction: Tyrosinase as a Critical Target in Melanogenesis

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in humans.[1][2] This enzyme catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Due to its central role, the inhibition of tyrosinase is a primary strategy for the development of agents targeting hyperpigmentation disorders and for applications in the cosmetic industry for skin whitening.[2] This guide provides an in-depth analysis of the mechanism of action of Benzoyl-dl-phenylalanine as a tyrosinase inhibitor, offering insights for researchers and drug development professionals.

Core Principles of Tyrosinase Inhibition

The inhibition of tyrosinase can be achieved through various mechanisms, broadly categorized as competitive, non-competitive, mixed, and uncompetitive inhibition. Competitive inhibitors typically bear a structural resemblance to the enzyme's natural substrates (L-tyrosine or L-DOPA) and compete for binding to the active site.[3] Non-competitive inhibitors, on the other hand, bind to a site distinct from the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding.[4] Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, while uncompetitive inhibitors bind only to the enzyme-substrate complex.[4][5] Understanding the specific mechanism of a potential inhibitor is crucial for its development as a therapeutic or cosmetic agent.

This compound: A Competitive Inhibitor of Tyrosinase

Based on the analysis of its structural components and data from related benzoyl derivatives, this compound is hypothesized to act as a competitive inhibitor of tyrosinase. This mechanism is primarily attributed to the benzoyl moiety, which mimics the phenolic substrates of the enzyme.

Structural Rationale for Competitive Inhibition

This compound consists of a benzoyl group attached to the amino acid phenylalanine. The benzoyl group is structurally analogous to benzoic acid, which has been identified as a competitive inhibitor of tyrosinase.[3][6] This structural similarity allows this compound to vie with the natural substrates, L-tyrosine and L-DOPA, for access to the binuclear copper active site of the enzyme. The phenyl group of the phenylalanine residue may further contribute to the binding affinity through hydrophobic interactions within a pocket adjacent to the catalytic site.[7][8]

Kinetic Profile and Inhibitory Potency

While specific kinetic data for this compound is not extensively available in the current literature, the inhibitory effects of related benzoyl and benzoic acid derivatives provide valuable insights. For instance, various piperazine/piperidine amides of benzoic acid have demonstrated tyrosinase inhibitory activity that is dependent on competition with the enzyme's substrates.[7][8] The inhibitory potency of such compounds is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). For competitive inhibitors, the apparent Michaelis constant (Km) increases in the presence of the inhibitor, while the maximum velocity (Vmax) remains unchanged.

| Inhibitor Class | Example Compound | IC50 (µM) | Inhibition Type | Reference |

| Benzoic Acid Derivatives | Benzoic Acid | 119 | Competitive | [6] |

| Benzoyl Piperazine Amides | Compound 5b | pIC50 = 4.99 (monophenolase) | Competitive (inferred) | [7][8] |

| Benzaldehyde Derivatives | 2,4-dihydroxybenzaldehyde | Potent | Competitive | [9] |

This table summarizes the inhibitory data for compounds structurally related to this compound, supporting the hypothesis of a competitive inhibition mechanism.

Experimental Workflow for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound, a series of well-established experimental protocols should be employed. The following sections detail the necessary steps for a comprehensive investigation.

Diagram of the Experimental Workflow

Caption: Experimental workflow for determining the tyrosinase inhibitory mechanism.

Protocol 1: Tyrosinase Activity and Inhibition Assay

Objective: To determine the IC50 value of this compound for tyrosinase.

Materials:

-

Mushroom tyrosinase (Sigma-Aldrich)

-

This compound

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Potassium phosphate buffer (50 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate reader

Procedure:

-

Enzyme Preparation: Prepare a stock solution of mushroom tyrosinase in potassium phosphate buffer.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the buffer.

-

Substrate Preparation: Prepare a stock solution of L-DOPA in potassium phosphate buffer.

-

Assay: a. In a 96-well plate, add 20 µL of various concentrations of this compound solution. b. Add 140 µL of potassium phosphate buffer. c. Add 20 µL of the tyrosinase solution to each well. d. Pre-incubate the mixture at 25°C for 10 minutes. e. Initiate the reaction by adding 20 µL of the L-DOPA solution. f. Immediately measure the absorbance at 475-490 nm every minute for 20-30 minutes.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Enzyme Kinetic Analysis

Objective: To determine the type of inhibition and the inhibition constant (Ki).

Procedure:

-

Perform the tyrosinase activity assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).

-

Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.

-

Data Analysis: a. Construct a Lineweaver-Burk plot by plotting 1/V against 1/[S] for each inhibitor concentration. b. Analyze the resulting plots. For competitive inhibition, the lines will intersect on the y-axis, indicating that Vmax is unchanged while the apparent Km increases with inhibitor concentration. c. The inhibition constant (Ki) can be determined from a secondary plot of the slope of each line versus the inhibitor concentration.

Molecular Docking: Visualizing the Enzyme-Inhibitor Interaction

Molecular docking studies are instrumental in elucidating the binding mode of inhibitors within the enzyme's active site. For this compound, docking simulations with the crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) can provide valuable insights.

Hypothesized Binding Mode

It is predicted that the benzoyl group of this compound will occupy the active site, with the carbonyl oxygen and hydroxyl groups (if present in derivatives) forming coordination bonds with the copper ions (CuA and CuB).[10] The phenyl ring of the benzoyl group and the phenylalanine side chain are likely to engage in hydrophobic interactions with surrounding amino acid residues, such as Val283, Phe264, and Asn260, stabilizing the enzyme-inhibitor complex.[10]

Diagram of Competitive Inhibition at the Active Site

Caption: Competitive inhibition of tyrosinase by this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound functions as a competitive inhibitor of tyrosinase. Its structural analogy to the enzyme's natural substrates allows it to effectively compete for binding at the active site. To further validate this mechanism and advance its potential as a depigmenting agent, it is imperative to conduct comprehensive kinetic studies to determine its IC50 and Ki values. Furthermore, molecular dynamics simulations can provide a more dynamic picture of its interaction with the enzyme, complementing the static view offered by molecular docking. Such detailed characterization is essential for the rational design of more potent and specific tyrosinase inhibitors for therapeutic and cosmetic applications.

References

- 1. Design and Synthesis of Novel 6-(Substituted phenyl)-[1,3]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic characterization of substrate-analogous inhibitors of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of Structure-Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. mdpi.com [mdpi.com]

The Versatility of Benzoyl-dl-phenylalanine in Modern Biochemical Assays: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the applications of Benzoyl-dl-phenylalanine and its derivatives in contemporary biochemical assays. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of its utility as an enzyme substrate, a tool for studying enzyme inhibition, and a key component in advanced techniques such as photoaffinity labeling for the elucidation of protein-protein interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecule to advance their research. We will explore the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for data interpretation, all grounded in authoritative scientific principles.

Introduction: The Molecular Logic of a Multifaceted Tool

This compound is a derivative of the amino acid phenylalanine, characterized by the attachment of a benzoyl group to its amino terminus. This seemingly simple modification imbues the molecule with a unique set of chemical properties that make it a valuable tool in the biochemist's arsenal. The presence of the bulky, aromatic benzoyl and phenyl groups creates a substrate that is recognized by specific classes of enzymes, particularly proteases with a preference for aromatic residues. Furthermore, the racemic nature of the dl-phenylalanine core allows for stereospecific investigations of enzyme activity.

This guide will focus on three key areas of application:

-

Enzyme Substrate Assays: Utilizing this compound to probe the kinetics and specificity of proteases such as carboxypeptidase A and chymotrypsin.

-

Enzyme Inhibition Studies: Employing this compound and its analogs to investigate mechanisms of enzyme inhibition, a cornerstone of drug discovery.

-

Photoaffinity Labeling: Harnessing the power of a photoactivatable derivative, p-benzoyl-L-phenylalanine, to covalently trap and identify interacting proteins.

Throughout this guide, we will emphasize the "why" behind the "how," providing the scientific rationale for each experimental step and empowering the researcher to not only follow protocols but also to adapt and innovate.

This compound as a Substrate for Protease Assays

The specificity of proteases is a critical aspect of their biological function. N-acyl aromatic amino acids, such as Benzoyl-l-phenylalanine, serve as excellent model substrates to characterize the activity of enzymes that cleave at the C-terminus of aromatic residues.

Carboxypeptidase A: A Classic Example

Carboxypeptidase A (CPA), a zinc-containing metalloprotease, preferentially cleaves C-terminal amino acids with aromatic or bulky aliphatic side chains. The benzoyl group of N-Benzoyl-L-phenylalanine mimics an extended peptide chain, while the phenylalanine residue fits snugly into the S1' subsite of the enzyme's active site, making it an effective substrate for kinetic analysis.

Caption: Workflow for a typical Carboxypeptidase A activity assay.

This protocol is adapted from established methods for similar substrates.

Materials:

-

Carboxypeptidase A from bovine pancreas

-

N-Benzoyl-L-phenylalanine

-

Tris-HCl buffer (50 mM, pH 7.5) containing 100 mM NaCl

-

Spectrophotometer capable of reading at 254 nm

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer with 100 mM NaCl and adjust the pH to 7.5 at 25°C.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of N-Benzoyl-L-phenylalanine in a small amount of ethanol and then dilute with the assay buffer. Note: Ensure the final ethanol concentration in the assay is low (<1%) to avoid affecting enzyme activity.

-

Enzyme Solution: Prepare a stock solution of Carboxypeptidase A in cold assay buffer. The final concentration in the assay should be determined empirically to give a linear rate of reaction for at least 5 minutes.

-

-

Assay Setup:

-

In a 1 mL quartz cuvette, add:

-

Assay Buffer (to a final volume of 1 mL)

-

Substrate solution to the desired final concentration (e.g., in the range of 0.1 to 2 mM for Km determination).

-

-

Equilibrate the cuvette to 25°C in the spectrophotometer.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding a small volume of the Carboxypeptidase A solution to the cuvette and mix quickly by inversion.

-

Immediately begin monitoring the increase in absorbance at 254 nm for 5-10 minutes. The cleavage of the peptide bond in N-Benzoyl-L-phenylalanine results in the formation of hippuric acid and phenylalanine, leading to a change in absorbance.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The rate of hydrolysis can be calculated using the molar extinction coefficient of the product.

-

To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay at varying substrate concentrations and plot the initial velocities against the substrate concentration. The data can then be fitted to the Michaelis-Menten equation using non-linear regression software[1].

-

Table 1: Representative Kinetic Parameters for Carboxypeptidase A with N-Acyl-L-phenylalanine Substrates

| Substrate | Km (mM) | kcat (s⁻¹) | Reference |

| Hippuryl-L-phenylalanine | ~0.5 - 1.0 | ~100 - 200 | |

| Carbobenzoxyglycyl-L-phenylalanine | ~0.1 - 0.5 | ~50 - 100 | [2][3] |

| N-Benzoyl-L-phenylalanine (Expected) | ~0.2 - 0.8 | ~80 - 150 | Estimated based on similar substrates |

Chymotrypsin: Probing Aromatic Specificity

Chymotrypsin, a serine protease found in the digestive system, exhibits a strong preference for cleaving peptide bonds C-terminal to aromatic amino acids like phenylalanine, tryptophan, and tyrosine[4][5]. N-Benzoyl-L-phenylalanine ethyl ester is a suitable substrate for chymotrypsin, where the enzyme hydrolyzes the ester bond.

This protocol is based on well-established assays for chymotrypsin using similar N-benzoyl-amino acid esters[6][7].

Materials:

-

α-Chymotrypsin from bovine pancreas

-

N-Benzoyl-L-phenylalanine ethyl ester

-

Tris-HCl buffer (80 mM, pH 7.8) containing 100 mM CaCl₂

-

Methanol

-

Spectrophotometer capable of reading at 256 nm

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Assay Buffer: Prepare an 80 mM Tris-HCl buffer with 100 mM CaCl₂ and adjust the pH to 7.8 at 25°C.

-

Substrate Stock Solution: Prepare a stock solution of N-Benzoyl-L-phenylalanine ethyl ester in methanol.

-

Enzyme Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Dilute to the appropriate concentration in the assay buffer just before use.

-

-

Assay Setup:

-

In a 3 mL quartz cuvette, add:

-

1.5 mL of Assay Buffer

-

1.4 mL of the Substrate Stock Solution (diluted in 50% methanol/water to a final concentration that allows for kinetic analysis).

-

-

Equilibrate the cuvette to 25°C in the spectrophotometer.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 0.1 mL of the diluted chymotrypsin solution and mix thoroughly.

-

Monitor the increase in absorbance at 256 nm for 5 minutes. The hydrolysis of the ester bond leads to the formation of N-Benzoyl-L-phenylalanine and ethanol, causing a change in absorbance.

-

-

Data Analysis:

-

Determine the initial reaction velocity from the linear phase of the absorbance curve.

-

Enzyme activity can be calculated using the molar extinction coefficient of the product at 256 nm.

-

Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration and analyzing the data as described for carboxypeptidase A[1].

-

Investigating Enzyme Inhibition with this compound Derivatives

Understanding how small molecules inhibit enzyme activity is fundamental to drug discovery. This compound and its analogs can be employed to study the mechanism of enzyme inhibition.

Principles of Enzyme Inhibition Analysis

Enzyme inhibitors can be broadly classified as competitive, non-competitive, or uncompetitive, based on how they interact with the enzyme and substrate[8]. The type of inhibition can be determined by analyzing the enzyme kinetics in the presence of varying concentrations of the inhibitor and substrate.

Caption: Modes of reversible enzyme inhibition.

Experimental Design for Inhibition Studies

To characterize an inhibitor, a series of enzyme assays are performed with a fixed enzyme concentration, varying concentrations of the substrate, and several fixed concentrations of the inhibitor.

Workflow for Enzyme Inhibition Analysis:

Caption: Workflow for determining the mechanism of enzyme inhibition.

Data Interpretation:

-

Competitive Inhibition: Vmax remains unchanged, while the apparent Km increases. On a Lineweaver-Burk plot, the lines intersect at the y-axis.

-

Non-competitive Inhibition: The apparent Vmax decreases, while Km remains unchanged. On a Lineweaver-Burk plot, the lines intersect at the x-axis.

-

Uncompetitive Inhibition: Both the apparent Vmax and Km decrease. On a Lineweaver-Burk plot, the lines are parallel.

The inhibition constant (Ki), which represents the inhibitor concentration required to produce half-maximum inhibition, can be determined from these plots[9].

Photoaffinity Labeling with p-Benzoyl-L-phenylalanine: Unveiling Protein-Protein Interactions

Photoaffinity labeling is a powerful technique to identify and characterize protein-protein interactions in their native environment[10]. This method utilizes a photoactivatable amino acid, p-benzoyl-L-phenylalanine (pBpa), which can be incorporated into a protein of interest. Upon exposure to UV light, the benzophenone group in pBpa forms a highly reactive triplet state that can covalently cross-link to interacting proteins within close proximity[11].

The Mechanism of pBpa-mediated Photocrosslinking

The benzophenone moiety of pBpa is relatively inert until it is activated by UV light (typically around 350-365 nm). This activation leads to the formation of a diradical species that can abstract a hydrogen atom from a nearby C-H bond, resulting in the formation of a stable covalent bond between the two proteins[11].

Caption: The principle of photoaffinity labeling using p-Benzoyl-L-phenylalanine.

Experimental Workflow for Photoaffinity Labeling

The successful implementation of a photoaffinity labeling experiment involves several key steps, from the incorporation of pBpa into the bait protein to the identification of the cross-linked partners.

Detailed Protocol: A Generalized Workflow for In Vitro Photoaffinity Labeling

This workflow is a composite of established methodologies[12][13].

Materials:

-

Expression system for incorporating unnatural amino acids (e.g., E. coli with an orthogonal tRNA/aminoacyl-tRNA synthetase pair for pBpa).

-

p-Benzoyl-L-phenylalanine.

-

Purified "bait" protein containing pBpa.

-

Purified "prey" protein or cell lysate containing potential interaction partners.

-

UV lamp (365 nm).

-

SDS-PAGE and Western blotting reagents.

-

Mass spectrometer for protein identification.

Procedure:

-

Incorporation of pBpa:

-

Express the bait protein in a suitable expression system that allows for the site-specific incorporation of pBpa in response to an amber stop codon (TAG)[10].

-

Purify the pBpa-containing bait protein.

-

-

Interaction and Cross-linking:

-

Incubate the purified bait protein with the prey protein or cell lysate under conditions that favor their interaction.

-

Expose the mixture to UV light at 365 nm for a predetermined amount of time (e.g., 15-60 minutes) on ice to induce covalent cross-linking[13]. A no-UV control is essential.

-

-

Detection of Cross-linked Products:

-

Separate the reaction products by SDS-PAGE.

-

Visualize the cross-linked complex, which will have a higher molecular weight than the individual proteins, by Coomassie staining or Western blotting using an antibody against the bait protein.

-

-

Identification of Interacting Proteins:

-

Excise the band corresponding to the cross-linked complex from the gel.

-

Perform in-gel digestion (e.g., with trypsin).

-

Analyze the resulting peptides by mass spectrometry (LC-MS/MS) to identify both the bait and the cross-linked prey protein(s)[14].

-

Table 2: Troubleshooting Common Issues in Photoaffinity Labeling

| Issue | Potential Cause | Suggested Solution |

| Low cross-linking efficiency | Insufficient UV exposure | Optimize UV irradiation time and intensity. |

| pBpa is not in close proximity to an interacting partner | Re-design the bait protein with pBpa at different locations. | |

| Suboptimal interaction conditions | Optimize buffer conditions (pH, salt concentration). | |

| High background/non-specific cross-linking | Over-exposure to UV light | Reduce UV irradiation time. |

| Hydrophobic aggregation | Include non-ionic detergents in the buffer. | |

| Perform competition experiments with the wild-type bait protein[15]. | ||

| Difficulty in identifying cross-linked partners | Low abundance of the interacting protein | Scale up the reaction and enrich for the cross-linked complex. |

| Cross-linked peptides are difficult to ionize in MS | Use alternative digestion enzymes or fragmentation methods. |

Conclusion and Future Perspectives

This compound and its derivatives are more than just chemical reagents; they are versatile probes that enable the detailed investigation of fundamental biochemical processes. From elucidating the kinetics of enzyme-catalyzed reactions to capturing fleeting protein-protein interactions, these molecules provide invaluable insights for researchers in basic science and drug development. As our understanding of complex biological systems deepens, the creative application of such tools will undoubtedly continue to drive discovery. The future may see the development of novel benzoyl-phenylalanine analogs with enhanced properties, such as different photo-activation wavelengths or integrated reporter tags, further expanding the capabilities of these remarkable molecular tools.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of the carboxypeptidase A-catalyzed hydrolysis of benzyloxycarbonylglycyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labinsights.nl [labinsights.nl]

- 6. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Khan Academy [khanacademy.org]

- 9. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photolytic Labeling to Probe Molecular Interactions in Lyophilized Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Racemic Nature and Resolution of Benzoyl-dl-phenylalanine

This guide provides an in-depth examination of Benzoyl-dl-phenylalanine, a quintessential model for understanding chirality and its implications in scientific research and pharmaceutical development. We will explore the foundational principles of its racemic nature, the critical importance of enantiomeric separation, and the robust methodologies employed to achieve it.

The Principle of Chirality: Understanding this compound

This compound (Bz-dl-Phe) is an N-acyl amino acid. Its core structure, derived from the amino acid phenylalanine, contains a chiral center—a carbon atom bonded to four different substituent groups. This stereocenter is the origin of its chirality, allowing the molecule to exist in two non-superimposable mirror-image forms called enantiomers.[1][2]

-

Benzoyl-l-phenylalanine (Bz-l-Phe): The (S)-enantiomer.

-

Benzoyl-d-phenylalanine (Bz-d-Phe): The (R)-enantiomer.[1][2]

When synthesized using achiral methods, these enantiomers are produced in equal amounts, forming a racemic mixture or racemate . This 50:50 mixture is designated with the prefix "dl-" (e.g., this compound) and is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out.[3]

References

The Multifaceted Role of the Benzoyl Group in Phenylalanine Derivatives: A Technical Guide for Drug Discovery and Chemical Biology

Introduction

Phenylalanine, an essential aromatic amino acid, is a fundamental building block of proteins and a crucial precursor for various signaling molecules. Its unique structural and physicochemical properties have made it a cornerstone in the design of therapeutic agents and chemical probes. The modification of phenylalanine at its amino, carboxyl, or phenyl ring moieties has given rise to a vast array of derivatives with tailored biological activities. Among these modifications, the introduction of a benzoyl group stands out for its profound and diverse impact on the molecule's function.

The benzoyl group, a simple yet powerful functional group consisting of a benzene ring attached to a carbonyl group, is more than just a bulky appendage.[1][2] Its introduction onto the phenylalanine scaffold can dramatically alter lipophilicity, metabolic stability, and conformational behavior.[1][3] This guide provides an in-depth technical analysis of the diverse roles of the benzoyl group in modulating the chemical and biological properties of phenylalanine derivatives. We will explore its applications as a modulator of pharmacokinetic properties, a privileged scaffold in medicinal chemistry, a photo-activatable crosslinking agent in chemical biology, and a protecting group in peptide synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the benzoyl group in their scientific endeavors.

Part 1: The Benzoyl Group as a Modulator of Physicochemical and Pharmacokinetic Properties

The journey of a drug from administration to its target is fraught with challenges, including enzymatic degradation and membrane transport. The benzoyl group can be strategically employed to overcome some of these hurdles by favorably altering the physicochemical and pharmacokinetic profile of phenylalanine derivatives.

Influence on Lipophilicity and Polarity

The addition of a benzoyl group significantly increases the lipophilicity of the parent phenylalanine molecule. This modification can enhance the ability of the derivative to penetrate biological membranes, a critical factor for oral bioavailability and targeting intracellular proteins.[3] The benzoyl group's aromatic ring and carbonyl moiety can also participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which can influence the molecule's overall polarity and solubility.[1]

Impact on Metabolic Stability

Peptide-based drugs are often plagued by poor metabolic stability due to their susceptibility to proteolytic enzymes.[4] The benzoyl group can act as a shield, sterically hindering the approach of peptidases to the amide bond, thereby increasing the derivative's half-life in vivo.[5][6] For instance, N-acylation, including benzoylation, is a known strategy to enhance resistance to proteolysis.[5]

In a study on phenylalanine-based carbamates, replacing the N-terminal phenylalanine with a benzyloxycarbonyl moiety, a close relative of the benzoyl group, led to the development of more drug-like ligands with improved in vitro pharmacokinetic data.[7] Some of these derivatives exhibited a low risk of oxidative metabolism and significantly reduced intrinsic clearance in human microsomes.[7]

Table 1: Comparative In Vitro Metabolic Stability of Phenylalanine Derivatives

| Compound | N-Terminal Moiety | C-Terminal Moiety | Intrinsic Clearance (Clint, µL/min/mg) in Human Microsomes |

| H-Phe-Phe-NH₂ | Phenylalanine | Primary Amide | High (unspecified value) |

| Compound 4 | Benzyloxycarbonyl | Primary Amide | Significantly Reduced |

| Compound 5 | Benzyloxycarbonyl | Acyl Cyanamide | Low |

| Compound 6 | Benzyloxycarbonyl | Hydroxamic Acid | Low |

| Compound 7 | Benzyloxycarbonyl | Acyl Sulfonamide | Low |

| Data synthesized from a study on substance P 1–7 analogues.[7] |

Conformational Effects

The rigid and planar structure of the benzoyl group can impose significant conformational constraints on the phenylalanine backbone. This can lock the molecule into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target. Conformational studies of N-benzoyl-L-phenylalanine have provided insights into its preferred solid-state structures, which can be valuable for computational drug design.[8]

Part 2: Applications in Medicinal Chemistry and Drug Design

The benzoyl group is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive small molecules.[9][10] Its incorporation into phenylalanine derivatives has led to the discovery of compounds with a wide range of therapeutic activities.

The Benzoyl Group as a Privileged Scaffold

The benzoylpiperidine fragment, which shares the core benzoyl moiety, is a well-established privileged structure in drug design, found in anticancer, antipsychotic, and neuroprotective agents.[9][10] Similarly, the benzoyl group itself, when attached to an amino acid like phenylalanine, can serve as a versatile scaffold for building libraries of potential drug candidates. Its straightforward synthesis and the ability to easily introduce substituents on the phenyl ring make it an attractive starting point for lead optimization.[9]

Structure-Activity Relationships (SAR) of Benzoylated Phenylalanine Derivatives

Numerous studies have explored the structure-activity relationships of N-benzoyl phenylalanine derivatives. These studies have revealed that both the amino acid side chain and substituents on the benzoyl ring play a crucial role in determining biological activity.

For instance, a series of N-benzoyl amino esters and N-benzoyl amino acids were synthesized and evaluated for their antifungal activity.[11][12] The results showed that N-benzoyl amino esters were potent antifungal agents, while the corresponding N-benzoyl amino acids were inactive at the tested concentrations.[11] This suggests that the presence of the ester group is critical for activity. Furthermore, the nature of the substituent on the benzoyl ring had a significant impact, with methyl groups generally improving activity, while strong electron-donating or electron-withdrawing groups decreased it.[11]

In the context of antitumor activity, N-benzoyl derivatives of phenylalanine and its analogs have been investigated as growth inhibitors in microbial screens.[13] Notably, N-benzoyl-p-chloro-DL-phenylalanine and N-benzoyl-m-fluoro-DL-phenylalanine were found to be the most active compounds, demonstrating that halogen substitution on the benzoyl ring can enhance potency.[13]

Benzoylated Phenylalanine Derivatives as Enzyme Inhibitors

The benzoyl group can effectively occupy hydrophobic pockets in enzyme active sites, making benzoylated phenylalanine derivatives promising candidates for enzyme inhibitors. A study investigating p-benzoyl-phenylalanine as a potential estrogen receptor inhibitor highlighted its high binding affinity for the human estrogen receptor α (hERα) through hydrophobic and polar interactions.[14]

Part 3: The Benzoyl Group in Chemical Biology and Peptide Science

Beyond its role in modulating the properties of small molecule drugs, the benzoyl group has proven to be an invaluable tool in chemical biology and peptide synthesis.

Benzoylphenylalanine as a Photo-Crosslinking Probe

The photo-activatable amino acid, p-benzoyl-L-phenylalanine (pBpa), has revolutionized the study of biomolecular interactions.[15][16] When incorporated into a protein, the benzophenone moiety of pBpa can be excited by UV light (around 350-365 nm) to form a reactive triplet diradical species.[15] This species can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent crosslink between the interacting molecules.[15][16] This technique has been widely used to map protein-protein and protein-nucleic acid interaction interfaces in vitro and in living cells.[16][17]

One of the advantages of pBpa is its chemical stability and its minimal reactivity with water, making it well-suited for in vivo applications.[15][16] However, the photocrosslinking efficiency of pBpa can sometimes be low. To address this, researchers have developed derivatives of pBpa with electron-withdrawing groups on the benzoyl ring.[15][18] These modifications have been shown to increase the crosslinking yield, expanding the scope of protein-protein interactions that can be captured.[15][18]

Caption: Mechanism of photocrosslinking using p-benzoyl-L-phenylalanine.

Experimental Protocol: Site-Specific Incorporation of p-Benzoyl-L-phenylalanine and Photocrosslinking

Objective: To site-specifically incorporate pBpa into a protein of interest and perform UV-induced crosslinking to identify interacting partners.

Materials:

-

Expression vector for the protein of interest with an amber stop codon (TAG) at the desired incorporation site.

-

Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for pBpa.

-

E. coli expression strain (e.g., BL21(DE3)).

-

p-Benzoyl-L-phenylalanine (pBpa).

-

Growth media (e.g., LB or M9 minimal media).

-

IPTG for induction.

-

UV crosslinking apparatus (365 nm).

-

Buffers for cell lysis and protein purification.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the synthetase/tRNA pair.

-

Grow the transformed cells in media supplemented with 1 mM pBpa to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG and continue to grow the culture at an appropriate temperature for 4-16 hours.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer and lyse the cells.

-

Clarify the lysate by centrifugation.

-

For in vivo crosslinking, irradiate the cell lysate (or intact cells) with 365 nm UV light for a specified time (e.g., 15-60 minutes) on ice.

-

Analyze the crosslinked products by SDS-PAGE and Western blotting using an antibody against the protein of interest. A higher molecular weight band will indicate a crosslinked complex.

-

For identification of the interacting partner, the crosslinked complex can be purified and analyzed by mass spectrometry.

The Benzoyl Group as a Protecting Group in Peptide Synthesis

In the realm of peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the α-amino group of amino acids.[19] The benzoyl group can be used for this purpose, leading to the formation of N-benzoyl amino acids.[2] While the Boc and Fmoc protecting groups are more commonly used in modern solid-phase peptide synthesis, the benzoyl group still finds applications and is of historical importance.[19][20][21] Benzoyl-protected amino acids are stable and can be prepared relatively easily.[22]

Caption: Workflow for the synthesis of N-benzoyl-L-phenylalanine.

Experimental Protocol: Synthesis of N-Benzoyl-L-phenylalanine

Objective: To protect the α-amino group of L-phenylalanine with a benzoyl group.

Materials:

-

L-Phenylalanine

-

Sodium carbonate (Na₂CO₃)

-

Benzoyl chloride

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

3N Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve L-phenylalanine and sodium carbonate in a mixture of water and THF.[22]

-

Stir the mixture at room temperature.

-

Gradually add a solution of benzoyl chloride in anhydrous THF to the reaction mixture over a period of 45 minutes with continuous stirring.[22]

-

Continue stirring for an additional hour at room temperature.[22]

-

Remove the THF using a rotary evaporator.[22]

-

Add excess water to the remaining aqueous mixture and extract four times with ethyl acetate to remove unreacted benzoyl chloride and other organic impurities.[22]

-

Carefully acidify the aqueous phase to pH 2 with 3N HCl. A white crystalline precipitate of N-benzoyl-L-phenylalanine will form.[22]

-

Collect the precipitate by filtration, wash it with cold dilute HCl and then with cold water.[22]

-

Dry the product in a vacuum oven. The product can be further purified by recrystallization from aqueous ethanol.[22]

Conclusion

The benzoyl group, though structurally simple, imparts a remarkable range of functionalities to phenylalanine derivatives. Its ability to modulate physicochemical and pharmacokinetic properties has made it a valuable asset in drug design, enhancing metabolic stability and potentially improving bioavailability. As a privileged scaffold, it continues to inspire the development of new therapeutic agents with diverse biological activities. In the field of chemical biology, benzoylphenylalanine has become an indispensable tool for elucidating the intricate networks of biomolecular interactions through photocrosslinking. While its role as a protecting group in peptide synthesis has been largely superseded by more modern methodologies, it remains a testament to the versatility of this chemical moiety. The continued exploration of benzoylated phenylalanine derivatives, guided by a deep understanding of their structure-activity relationships, holds immense promise for future innovations in medicine and biological research.

References

- 1. fiveable.me [fiveable.me]

- 2. Benzoyl group - Wikipedia [en.wikipedia.org]

- 3. Benzoyl group: Significance and symbolism [wisdomlib.org]

- 4. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]

- 6. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 12. scielo.org.mx [scielo.org.mx]

- 13. N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Computational Insights of p-Benzoyl-Phenylalanine as Potential Estrogen Receptor Inhibitor | Scientific.Net [scientific.net]

- 15. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. biosynth.com [biosynth.com]

- 22. prepchem.com [prepchem.com]

An In-Depth Technical Guide to p-Benzoyl-L-phenylalanine (BPA) as a Photo-Crosslinking Probe

Introduction: Capturing Molecular Interactions in Time

The study of protein-protein interactions (PPIs) is fundamental to understanding nearly all biological processes.[1] These interactions form the basis of cellular signaling, enzymatic cascades, and the assembly of complex molecular machines. However, many of these interactions are transient and of low affinity, making them difficult to study with traditional biochemical methods like co-immunoprecipitation or yeast two-hybrid screens. To overcome this challenge, researchers have turned to photo-crosslinking, a powerful technique that uses light to forge a permanent covalent bond between interacting molecules, effectively "trapping" them for analysis.[1]

At the forefront of this technology is p-Benzoyl-L-phenylalanine (BPA) , a non-canonical amino acid (ncAA) that can be genetically encoded into a protein of interest.[2][3] BPA contains a benzophenone moiety, which upon exposure to long-wave ultraviolet (UV) light, becomes highly reactive and forms a covalent bond with nearby molecules.[4][5] This unique property allows for the site-specific introduction of a "photo-capture" device within a protein, enabling researchers to map interaction interfaces and identify binding partners with high precision in their native cellular environment.[1][6] This guide provides a comprehensive overview of the core principles, experimental workflows, and critical considerations for successfully employing BPA in your research.

The Mechanism: How Light Forges a Covalent Link

The utility of BPA as a photo-crosslinker lies in the photochemistry of its benzophenone group. The process is a clean and efficient two-step reaction:

-

Photo-Excitation: Upon irradiation with UV light at a wavelength of approximately 350-365 nm, the benzophenone carbonyl group absorbs a photon.[6][7] This excites an electron from a non-bonding orbital (n) to an anti-bonding π-orbital (π*), forming a short-lived singlet excited state. This state rapidly undergoes intersystem crossing to a more stable and long-lived triplet excited state.[4]

-

Hydrogen Abstraction and Crosslinking: The triplet state is a diradical, with one radical centered on the carbonyl oxygen.[5] This highly reactive species can abstract a hydrogen atom from a proximal C-H bond on a nearby molecule (e.g., an amino acid side chain of an interacting protein), which must be within a distance of about 10 Å.[6] This creates two new radicals which then recombine to form a stable, covalent C-C bond, effectively crosslinking the two molecules.[4][5]

A key advantage of benzophenone photochemistry is its relative stability in aqueous environments.[8] If a suitable C-H bond is not available for reaction, the excited triplet state can relax back to the ground state, and the BPA residue can be re-excited by another photon.[5] This reversible photoactivation increases the probability of capturing even transient interactions.[1]

Figure 1. Mechanism of BPA photo-crosslinking.

Experimental Workflow: From Gene to Identification

The successful application of BPA photo-crosslinking involves a multi-step process that requires careful planning and execution. The general workflow can be broken down into three main stages: incorporation, crosslinking, and analysis.

Stage 1: Site-Specific Incorporation of BPA

To use BPA, it must first be incorporated into the protein of interest at a specific site. This is achieved by expanding the genetic code of a host organism (like E. coli or mammalian cells).[9] The core components for this process are:

-

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes BPA and attaches it to its partner tRNA.[9][10] This synthetase must be "orthogonal," meaning it does not recognize any of the cell's natural amino acids or tRNAs.[11]

-

A Suppressor tRNA: A tRNA molecule (often tRNACUA) that has been engineered to recognize a nonsense codon, typically the amber stop codon (UAG), which is the least frequently used stop codon in many organisms.[6][9]

-

A Modified Gene: The gene for the protein of interest is mutated to replace the codon at the desired incorporation site with a TAG codon.[6]

When these components are introduced into a cell and BPA is supplied in the growth medium, the orthogonal aaRS charges the suppressor tRNA with BPA.[6] During translation, when the ribosome encounters the UAG codon in the mRNA, the BPA-charged suppressor tRNA delivers BPA to the growing polypeptide chain, resulting in a full-length protein containing BPA at the specified position.[6]

Protocol: BPA Incorporation in Mammalian Cells

-

Plasmid Preparation:

-

Clone your protein of interest (POI) into an expression vector. Use site-directed mutagenesis to introduce a TAG codon at the desired site for BPA incorporation. It is often recommended to replace structurally similar residues like phenylalanine or tyrosine.[6]

-

Obtain a second plasmid that expresses the engineered BPA-specific aminoacyl-tRNA synthetase (BpaRS) and its cognate suppressor tRNA.[1]

-

-

Cell Transfection:

-

Co-transfect the target mammalian cells with both the POI plasmid and the BpaRS/tRNA plasmid using a standard transfection reagent.

-

-

BPA Supplementation and Expression:

-

Verification of Incorporation:

-

Harvest a subset of cells and lyse them.

-

Purify the BPA-containing protein using an affinity tag (e.g., His-tag, FLAG-tag).[6]

-

Confirm the expression of the full-length protein via Western blot. Successful incorporation is often indicated by comparing the yield of full-length protein in the presence and absence of BPA.

-

Stage 2: In Vivo Photo-Crosslinking

Once the BPA-containing protein is expressed, the next step is to irradiate the cells with UV light to induce the crosslinking reaction.

Protocol: UV Irradiation of Live Cells

-

Cell Preparation:

-

Wash the cells expressing the BPA-containing protein with phosphate-buffered saline (PBS) to remove unincorporated BPA from the medium.[1]

-

-

UV Exposure:

-

Expose the live cells to UV light at 365 nm.[6] This can be done using a UV crosslinker instrument.

-

Place the culture dish on ice or in a cold room to minimize cellular damage and secondary effects from the UV exposure.[6]

-

The duration of exposure is a critical parameter that must be optimized, but typically ranges from 15 to 60 minutes.[6]

-

-

Control Experiments (Self-Validation):

-

No UV Control: Cells expressing the BPA-containing protein but not exposed to UV light. This control ensures that any higher molecular weight bands observed are UV-dependent.[1]

-

Wild-Type Control: Cells expressing the wild-type protein (without BPA) that are exposed to UV light. This control ensures that crosslinking is specific to the presence of BPA.[1]

-

Stage 3: Analysis of Crosslinked Products

After crosslinking, the primary goal is to identify the protein(s) that have become covalently linked to your bait protein.

-

Initial Analysis by SDS-PAGE:

-

Harvest and lyse the cells.

-

Analyze the cell lysate by SDS-PAGE and Western blotting, probing for your protein of interest.

-

A successful crosslinking event will result in the appearance of a new, higher molecular weight band corresponding to the covalent complex of your bait protein and its interaction partner(s).[6]

-

-

Identification by Mass Spectrometry (MS):

-

For definitive identification of the unknown interaction partner, mass spectrometry is the gold standard.[12]

-

The crosslinked protein complex band is excised from a gel, and the proteins are digested (e.g., with trypsin).

-

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Specialized software is used to identify the "crosslinked peptides"—the peptide from the bait protein containing BPA linked to a peptide from the target protein. This analysis simultaneously identifies the interaction partner and pinpoints the region of interaction.[12]

-

Figure 2. High-level workflow for a BPA photo-crosslinking experiment.

Applications and Considerations

The ability to capture transient interactions in a cellular context makes BPA an invaluable tool for:

-

Mapping Protein-Protein Interaction Networks: Identifying the direct binding partners of a specific protein in its native environment.[6]

-

Validating Drug-Target Engagement: Incorporating BPA into a target protein to confirm that a drug binds at the expected site within living cells.

-

Defining Interaction Interfaces: By incorporating BPA at various positions on a protein's surface, it is possible to map the specific region that contacts a binding partner.[6]

-

Studying Protein-Nucleic Acid Interactions: BPA can also be used to crosslink proteins to DNA or RNA, providing insights into gene regulation and RNA processing.[13]

Quantitative Data & Efficiency

The success of a BPA crosslinking experiment depends on several factors. The efficiency of each step can vary significantly based on the specific proteins and experimental system used.

| Parameter | Typical Range | Key Factors Influencing Efficiency |

| BPA Incorporation Efficiency | >50% (optimized systems) | Expression system, orthogonality of the aaRS/tRNA pair, location of the TAG codon.[6] |

| Protein Yield with BPA | µg to mg per liter | Protein stability, expression level, toxicity of the unnatural amino acid.[6] |

| Crosslinking Efficiency | >50% (in vitro) | Proximity of BPA to a reactive C-H bond, UV dose, concentration of interacting partners.[1][2] |